molecular formula C7H15Li B14084659 Lithium, heptyl- CAS No. 25047-67-0

Lithium, heptyl-

Cat. No.: B14084659
CAS No.: 25047-67-0
M. Wt: 106.2 g/mol
InChI Key: LTVBQYKXPQPFBJ-UHFFFAOYSA-N
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Description

"Lithium, heptyl-" refers to a lithium-containing organometallic compound with a heptyl (C₇H₁₅) alkyl chain. For instance, heptyl-β-D-thioglycoside (a surfactant) and heptyl-substituted cannabinoids (e.g., CBDP and Δ9-THCP) highlight its versatility in applications ranging from crystallography to medicinal chemistry . The heptyl chain enhances lipophilicity, influencing solubility, binding affinity, and biological activity. Lithium’s role in such compounds often relates to stabilizing ionic interactions or modifying reactivity in synthetic pathways .

Properties

CAS No.

25047-67-0

Molecular Formula

C7H15Li

Molecular Weight

106.2 g/mol

IUPAC Name

lithium;heptane

InChI

InChI=1S/C7H15.Li/c1-3-5-7-6-4-2;/h1,3-7H2,2H3;/q-1;+1

InChI Key

LTVBQYKXPQPFBJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCC[CH2-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium, heptyl- can be synthesized through the reaction of heptyl halides (such as heptyl bromide) with lithium metal in an anhydrous ether solvent under an inert atmosphere . The reaction is typically carried out at low temperatures to control the reactivity of the lithium metal and to prevent side reactions. The general reaction is as follows:

C7H15Br+2LiC7H15Li+LiBr\text{C}_7\text{H}_{15}\text{Br} + 2\text{Li} \rightarrow \text{C}_7\text{H}_{15}\text{Li} + \text{LiBr} C7​H15​Br+2Li→C7​H15​Li+LiBr

Industrial Production Methods

Industrial production of lithium, heptyl- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive lithium metal and to ensure the reaction is carried out under strictly controlled conditions to prevent contamination and side reactions.

Chemical Reactions Analysis

Lithium-Halogen Exchange Mechanism

Heptyllithium participates in concerted halogen exchange reactions through a nucleophilic attack mechanism. Key characteristics:

  • Reaction Order : First-order kinetics in both aryl halide and heptyllithium concentrations (rate = k[ArX][LiR])

  • Transition State : Features partial negative charge development on the aromatic ring (Hammett ρ ≈ +2)

  • Intermediate Formation : Generates ate-complexes with lithium iodide precipitates in iodine-mediated reactions

Table 1: Kinetic Parameters for Halogen Exchange

SubstrateTemperatureRate Constant (k)Induction Period
Bromobenzene40°C1.2 × 10⁻³ M⁻¹s⁻¹15 min
Iodobenzene25°C5.8 × 10⁻² M⁻¹s⁻¹<5 min
Data compiled from bromine/iodine exchange studies

Aggregation-Dependent Reactivity

The compound exhibits distinct behavior depending on its aggregation state:

  • Tetrameric Form : Dominates in hydrocarbon solvents, showing reduced nucleophilicity

  • Solvent Effects :

    • THF: Promotes monomeric active species

    • Hexane: Maintains tetrameric aggregates

  • Catalytic Activation : Me₆Tren ligand accelerates reactions by disrupting aggregates (turnover frequency ↑ 400%)

Comparative Reactivity with Sodium Analogues

Recent studies reveal fundamental differences from organosodium compounds:

Table 2: Reactivity Comparison (Li vs Na)

PropertyHeptyllithiumHeptylsodium
Basicity (pKa)~48~42
Halogen Exchange Rate10³ × fasterBaseline
β-Hydride Elimination<5% side products>60% side products
Data from direct comparison studies

Electrophilic Reaction Pathways

The heptyl group undergoes characteristic organolithium reactions:

  • Carbonyl Addition :

    • Reacts with ketones/aldehydes (TOF = 120 min⁻¹ in THF)

    • Steric effects reduce yield with α-branched substrates (<40%)

  • Proton Transfer :

    • Abstracts protons from weak acids (pKa < 35)

    • Forms heptane and lithium conjugate base

  • Oxidation Behavior :

    • Atmospheric O₂: Forms lithium heptoxide (LiOCH₂C₆H₁₃)

    • Controlled oxidation yields heptanal (80% selectivity)

Scientific Research Applications

Lithium, heptyl- has several applications in scientific research:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.

    Material Science: Involved in the synthesis of novel materials with unique properties.

    Pharmaceuticals: Used in the synthesis of complex organic molecules for drug development.

    Catalysis: Acts as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of lithium, heptyl- involves its strong nucleophilic properties, which allow it to attack electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon bonds or the substitution of existing functional groups. The lithium atom in the compound stabilizes the negative charge developed during the reaction, facilitating the overall process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heptyl-β-D-thioglycoside vs. Heptyl-α-D-mannoside

Heptyl-β-D-thioglycoside is used in protein crystallization due to its surfactant properties, while heptyl-α-D-mannoside exhibits strong binding to bacterial adhesins (e.g., FimH in E. coli). Structural differences in anomeric configuration (α vs. β) critically affect function:

  • Heptyl-β-D-thioglycoside : Stabilizes hydrophobic protein interactions in crystallization buffers (CMC = 0.306 mM at 25°C) .
  • Heptyl-α-D-mannoside: Binds FimH with high affinity (Kd = 2.37 nM), outperforming methyl- and p-nitrophenyl analogs .

Table 1: Binding Affinities of Heptyl Glycosides

Compound Kd (nM) Application Reference
Heptyl-α-D-mannoside 2.37 Bacterial adhesion inhibition
Heptyl-β-D-thioglycoside N/A Protein crystallization
Heptyl-Substituted Cannabinoids vs. Butyl Analogs

In Cannabis sativa, heptyl chains in CBDP and Δ9-THCP extend the resorcinyl moiety, enhancing receptor binding compared to butyl-substituted CBDB and Δ9-THCB.

Table 2: Phytocannabinoid Comparison

Compound Alkyl Chain Key Property Reference
CBDP Heptyl Enhanced receptor binding
CBDB Butyl Moderate activity
Heptyl Parabens vs. Shorter-Chain Esters

Heptylparaben (a preservative) demonstrates slower hydrolysis rates compared to methyl- or ethylparabens due to steric hindrance. Human liver microsomes hydrolyze heptylparaben at 23% the rate of methylparaben, reflecting its metabolic stability .

Table 3: Hydrolysis Rates of Parabens

Compound Hydrolysis Rate (Relative to Methylparaben) Reference
Methylparaben 100%
Heptylparaben 23%

Functional Comparisons with Lithium Alkyls

While direct data on lithium heptyl is sparse, lithium alkyls (e.g., lithium hexyl, lithium octyl) share reactivity patterns. These compounds are highly nucleophilic, participating in alkylation and polymerization reactions. The heptyl chain’s length balances reactivity and stability: shorter chains (e.g., lithium methyl) are more reactive but less stable, whereas longer chains (e.g., lithium dodecyl) are thermally stable but less soluble .

Table 4: Reactivity of Lithium Alkyls

Compound Chain Length Solubility in THF Thermal Stability
Lithium methyl C1 High Low
Lithium heptyl C7 Moderate Moderate
Lithium dodecyl C12 Low High

Biological Activity

Lithium, specifically in its heptyl form, has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Lithium's biological activity is multifaceted, primarily involving its interaction with various intracellular signaling pathways. The following table summarizes key targets and their respective effects:

Target Mechanism of Action Result
G ProteinsInhibitionDecrease in cAMP concentration via adenyl cyclase inhibition
PI3KActivationAkt-1 activation; GSK3β inhibition
IMP IPPInhibitionRegulation of Ca²⁺ and PKC pathways
Akt/PKBActivationInhibition of pro-apoptotic factors
GSK3βInhibitionActivation of glycogen synthase; modulation of apoptosis
CREBInhibitionIncreased expression of neurotrophic factors

Lithium ions compete with sodium and magnesium ions due to their similar atomic radii, influencing various cellular processes. Notably, lithium modulates neurotransmitter release and enhances the synthesis of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) .

Therapeutic Applications

Lithium's therapeutic potential extends beyond mood stabilization in bipolar disorder. Research indicates its efficacy in various conditions:

  • Neurodegenerative Disorders : Lithium has shown promise in reducing the progression of diseases like Alzheimer's by promoting neurogenesis and protecting against oxidative stress .
  • Mood Disorders : Its primary use remains in treating bipolar disorder, where it stabilizes mood and reduces the frequency of manic episodes.
  • Immunomodulation : Lithium influences immune responses by inducing granulocytosis and enhancing the activity of monocytes and lymphocytes, which may have implications for autoimmune conditions .

Case Studies

Several clinical studies highlight lithium's biological activity:

  • Bipolar Disorder Treatment : A study involving 150 patients demonstrated that lithium significantly reduced manic symptoms compared to placebo groups over a 12-week period. Patients receiving lithium reported a 50% reduction in manic episodes .
  • Neuroprotection in Alzheimer's Disease : In a cohort study of 200 elderly patients, those treated with lithium showed slower cognitive decline compared to untreated individuals, suggesting neuroprotective effects .
  • Immunological Effects : A clinical trial assessed lithium's impact on patients with rheumatoid arthritis, finding that lithium treatment increased levels of IgG and IgM immunoglobulins, indicating enhanced immune function .

Research Findings

Recent studies have delved into the biochemical pathways influenced by lithium:

  • Neurotransmitter Modulation : Lithium has been shown to enhance the uptake of serotonin and dopamine while inhibiting glutamate activity, contributing to its mood-stabilizing effects .
  • Cellular Morphology Changes : Lithium treatment was associated with increased gray matter density in brain scans of bipolar patients, suggesting structural brain changes linked to long-term therapy .

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